molecular formula C20H21FN2O2S2 B2687547 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide CAS No. 923186-93-0

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2687547
CAS No.: 923186-93-0
M. Wt: 404.52
InChI Key: QMHRUWONMDZXQZ-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group and a methyl group at positions 2 and 4, respectively. The ethyl linker connects the thiazole ring to the 2,4-dimethylbenzenesulfonamide moiety.

Key structural attributes:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, contributing to electronic and steric properties.
  • 3-Fluorophenyl substituent: Fluorine enhances lipophilicity and metabolic stability.
  • Ethyl linker: Provides conformational flexibility between the thiazole and sulfonamide groups.
  • 2,4-Dimethylbenzenesulfonamide: The sulfonamide group is a strong hydrogen-bond acceptor, while methyl groups modulate solubility.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S2/c1-13-7-8-19(14(2)11-13)27(24,25)22-10-9-18-15(3)23-20(26-18)16-5-4-6-17(21)12-16/h4-8,11-12,22H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHRUWONMDZXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The specific steps and conditions may vary, but the general approach includes:

    Formation of the Thiazole Ring: Reacting 3-fluorophenacyl bromide with a suitable thiourea derivative under reflux conditions.

    Sulfonamide Formation: Introducing the sulfonamide group through a reaction with 2,4-dimethylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary amines.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with nucleic acids or proteins, affecting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a. 1,2,4-Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share the sulfonamide group but differ in the heterocyclic core. The 1,2,4-triazole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and tautomeric behavior. For instance, these compounds exist predominantly in the thione tautomeric form, confirmed by IR spectra lacking S-H stretches (~2500–2600 cm⁻¹) and displaying C=S vibrations at 1247–1255 cm⁻¹ .

Key differences :

  • Electronic effects : Thiazoles (one sulfur, one nitrogen) are less polar than 1,2,4-triazoles (three nitrogens).
b. 1,3,4-Thiadiazole Derivatives

Compounds like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () feature a 1,3,4-thiadiazole core. Compared to thiazoles, thiadiazoles have two sulfur atoms, increasing electronegativity and rigidity. These derivatives are noted for pharmaceutical applications, including antimicrobial activity, but their synthesis often requires harsher conditions due to reduced stability .

Key differences :

  • Sulfur content : Thiadiazoles may exhibit stronger π-π stacking interactions but lower metabolic stability.
  • Synthetic accessibility : Thiazoles are generally easier to functionalize via Friedel-Crafts or nucleophilic substitution .

Sulfonamide Modifications

a. N-Substitution Patterns

The compound 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide () demonstrates how N-alkylation (e.g., methyl group) and aryl substitution (4-methoxyphenyl) influence solubility and steric hindrance.

Key differences :

  • Hydrogen-bond donors: The target compound retains a free NH group in the sulfonamide, unlike N-methylated analogs.
  • Aromatic substitution : 2,4-Dimethyl groups (target) vs. 4-methoxy () alter logP and steric bulk.
b. Halogenation Effects

Fluorine substitution is critical in N-(3-chloro-4-methylphenyl)acetamide derivatives () and the target compound. Fluorine’s electronegativity and small atomic radius improve membrane permeability, while chlorine (in ) increases molecular weight and van der Waals interactions .

a. IR Spectral Data
  • Target compound : Expected C=S (thiazole) and S=O (sulfonamide) stretches near 1250 cm⁻¹ and 1150–1200 cm⁻¹, respectively.
  • Triazole-thiones (): C=S at 1247–1255 cm⁻¹; NH stretches at 3278–3414 cm⁻¹ .
  • Sulfonamides (): S=O asymmetric/symmetric stretches at 1320–1360 cm⁻¹ and 1140–1180 cm⁻¹ .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Class Heterocycle Key Substituents IR C=S (cm⁻¹) NH Stretch (cm⁻¹)
Target Thiazole 1,3-Thiazole 3-Fluorophenyl, 2,4-dimethyl ~1250 3150–3319
1,2,4-Triazole-thiones 1,2,4-Triazole 2,4-Difluorophenyl, X-phenylsulfonyl 1247–1255 3278–3414
1,3,4-Thiadiazoles 1,3,4-Thiadiazole Methylphenyl, sulfanyl N/A Not reported
Oxadiazole-sulfonamides 1,2,4-Oxadiazole 4-Fluorophenyl, methoxyphenyl N/A 3270–3400 (amide)

Biological Activity

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its complex structure incorporates a thiazole ring, a fluorophenyl group, and a sulfonamide moiety, which may contribute to its therapeutic properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazole Ring : Known for its role in various biological activities, including anticancer effects.
  • Fluorophenyl Group : This group may enhance the compound's binding affinity to biological targets.
  • Sulfonamide Moiety : Commonly associated with antibacterial activity.

Chemical Structure

ComponentDescription
ThiazoleA five-membered ring containing sulfur and nitrogen, known for diverse biological activities.
FluorophenylA phenyl ring substituted with fluorine, contributing to enhanced reactivity and selectivity.
SulfonamideA functional group that often exhibits antimicrobial properties.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. The presence of the methyl group on the phenyl ring is believed to enhance cytotoxicity. In vitro studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Thiazole Derivatives

A study evaluated various thiazole-containing compounds for their anticancer efficacy. Notably:

  • Compound A (similar structure): IC50 = 1.61 µg/mL against cancer cell lines.
  • Compound B (another thiazole analog): IC50 = 1.98 µg/mL against the same cell lines.

These findings suggest that the thiazole moiety is crucial for cytotoxic activity, and modifications can significantly impact efficacy.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. The mechanism often involves inhibition of bacterial folate synthesis. The specific compound under discussion may also exhibit this activity due to its sulfonamide component.

Comparative Analysis of Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound XE. coli32 µg/mL
Compound YStaphylococcus aureus16 µg/mL

This table illustrates the potential antimicrobial effectiveness of related compounds, indicating that modifications can lead to enhanced activity against specific pathogens.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that thiazole derivatives can promote programmed cell death in malignant cells.

Research Findings and Future Directions

Current research focuses on elucidating the precise molecular targets of this compound and understanding its pharmacokinetics and pharmacodynamics.

Ongoing Studies

  • Molecular Docking Studies : These studies aim to predict how the compound interacts with specific biological targets at a molecular level.
  • In Vivo Studies : Future research will include animal models to assess therapeutic efficacy and safety profiles.

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